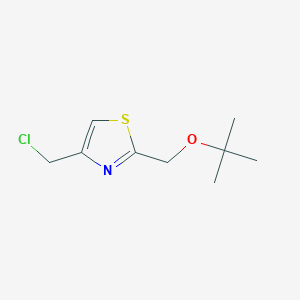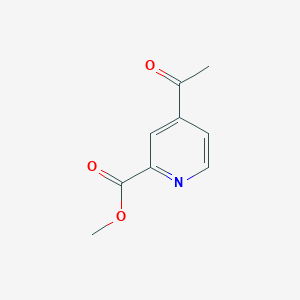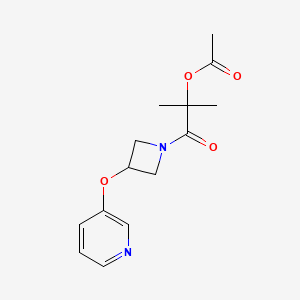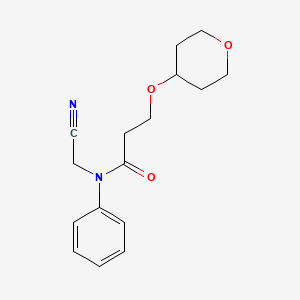
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine, also known as CITP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound that is characterized by a pyridine ring fused with an isoxazole ring and has a trifluoromethyl group attached to the nitrogen atom of the pyridine ring. CITP is a versatile molecule that is used in a variety of applications, such as synthesis of other compounds, drug development, and biological research.
Applications De Recherche Scientifique
Halogen Shuffling and Electrophilic Substitutions
- Halogen Shuffling in Pyridines: 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into its 3-iodo derivative, providing a base for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing the chemical's versatility in synthetic organic chemistry (Mongin et al., 1998).
Fungicidal Properties and Molecular Structure
- Fluazinam - Fungicide Application: The title compound, also known as the fungicide fluazinam, exhibits a significant dihedral angle between the pyridine and benzene ring planes, demonstrating its stable molecular structure and potential efficacy in agriculture (Jeon et al., 2013).
Synthesis of Pesticides and Herbicides
- Synthesis of Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a variant of the chemical, is widely used in the synthesis of pesticides, highlighting its importance in agricultural chemistry (Lu Xin-xin, 2006).
- Synthesis of Trifloxysulfuron - Herbicide Application: The compound is a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron, signifying its role in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Antimicrobial Activities and DNA Interaction
- Antimicrobial Activities and DNA Interaction: Studies have characterized the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine and its interaction with DNA, shedding light on its potential applications in pharmaceutical and biological research (Evecen et al., 2017).
Regioselective Synthesis and Functionalization
- Regioselective Synthesis of Pyridine Derivatives: The chemical serves as a model substrate for regioselective synthesis and functionalization, demonstrating its utility in complex chemical syntheses (Yang et al., 2013).
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNWOFIORAVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)



![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)


![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)
![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)



![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)